Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H18N2O3 . It is also known by other names such as 1-n-boc-5-oxo-1,4-diazepane and 5-Oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The crystallographic analysis of its structure was carried out by X-ray single crystal diffraction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 214.26 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 373.1±35.0 °C at 760 mmHg, and a flash point of 179.4±25.9 °C . It has one hydrogen bond donor and three hydrogen bond acceptors .Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate” are currently unknown . This compound is a heterocyclic building block used in research , and it’s possible that it interacts with various biological targets. More research is needed to identify its specific targets and their roles.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets . .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including proteases and kinases, which are crucial for various cellular functions. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in cellular signaling pathways and metabolic processes . Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and contextFor instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of key proteins . This, in turn, affects gene expression patterns and metabolic fluxes within the cell. Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, thereby inhibiting their activity . This inhibition can lead to downstream effects on cellular signaling pathways and metabolic processes. Additionally, this compound can interact with transcription factors, influencing gene expression by altering the transcriptional activity of specific genes . These molecular interactions underscore the compound’s potential as a modulator of cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to certain conditions, such as high temperatures or extreme pH, can lead to its degradation and reduced efficacy . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic fluxes by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism[12][12]. Additionally, it can affect the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes .
Properties
IUPAC Name |
tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-12(5-9-18)17-10-6-13(19)16-7-11-17/h12H,4-11H2,1-3H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRBCYQKFAXUCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(=O)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653275 | |
Record name | tert-Butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-45-5 | |
Record name | tert-Butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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